![molecular formula C24H24BNO2 B1429268 9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole CAS No. 1246669-45-3](/img/structure/B1429268.png)
9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Overview
Description
9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a chemical compound with the molecular formula C24H24BNO2. It is a boronic ester derivative of carbazole, a heterocyclic aromatic compound. This compound is known for its applications in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which is widely used in the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole typically involves the reaction of 9-phenylcarbazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, and requires a base like potassium carbonate (K2CO3) to facilitate the coupling reaction . The reaction conditions often include heating the mixture to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reaction: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Such as Pd(PPh3)4 or Pd(dppf)Cl2.
Bases: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: Typically involve heating to reflux under an inert atmosphere.
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling.
Boronic Acids: Formed via oxidation of the boronic ester group.
Scientific Research Applications
Organic Electronics
Organic Light Emitting Diodes (OLEDs) : The compound has been studied for its potential use in OLED technology. Its ability to act as an electron transport layer improves the efficiency and brightness of OLEDs. Research indicates that integrating this compound can enhance the overall performance of light-emitting devices by improving charge balance and reducing energy loss during operation .
Photovoltaics
Organic Photovoltaic Cells (OPVs) : The structure of 9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole makes it suitable for use in organic photovoltaic cells. Its boron-containing moiety can facilitate better light absorption and charge separation, which are critical for enhancing the efficiency of solar cells .
Chemical Sensors
Fluorescent Sensors : The compound exhibits fluorescence properties that can be harnessed in chemical sensing applications. Its ability to selectively bind with certain ions or molecules allows it to be used as a sensor for detecting environmental pollutants or biological markers .
Case Study 1: OLED Efficiency Improvement
A study published in Advanced Functional Materials demonstrated that incorporating this compound into OLED devices resulted in a 30% increase in luminous efficiency compared to devices without this compound. The research highlighted the importance of the boron moiety in facilitating electron transport and reducing recombination losses .
Case Study 2: OPV Performance Enhancement
In research conducted at a leading university, the integration of this compound into OPV cells led to improved power conversion efficiencies (PCE) of up to 12%. The study attributed this enhancement to the compound's ability to form favorable intermolecular interactions that promote effective charge transport .
Comparative Analysis of Applications
Application Area | Benefits | Challenges |
---|---|---|
Organic Electronics | Enhanced efficiency in OLEDs | Stability issues under prolonged exposure |
Photovoltaics | Improved PCE in OPVs | Material cost and scalability |
Chemical Sensors | High selectivity and sensitivity | Limited range of detectable substances |
Mechanism of Action
The primary mechanism of action for 9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole involves its role as a boronic ester in the Suzuki-Miyaura cross-coupling reaction. The palladium catalyst facilitates the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or styrene product . The molecular targets and pathways involved include the activation of the boronic ester and the halide substrates by the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
- 9-Phenylcarbazole-2-boronic Acid Pinacol Ester
- 4,4,5,5-Tetramethyl-2-(9-phenylcarbazol-2-yl)-1,3,2-dioxaborolane
Uniqueness
Compared to similar compounds, 9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole offers unique advantages in terms of stability and reactivity. The presence of the boronic ester group enhances its utility in cross-coupling reactions, making it a valuable intermediate in organic synthesis .
Biological Activity
9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a compound that has garnered interest in the fields of organic electronics and medicinal chemistry. Its unique structural features, including the incorporation of boron-containing dioxaborolane groups, suggest potential applications in various biological systems and materials science. This article explores the biological activity of this compound through a review of relevant studies and findings.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a carbazole core substituted at the 9-position with a phenyl group and at the 2-position with a dioxaborolane moiety.
Anticancer Properties
Recent studies have indicated that carbazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study:
A study conducted by Wong et al. (2006) demonstrated that carbazole derivatives could inhibit the growth of human cancer cells in vitro. The mechanisms involved include the modulation of apoptotic pathways and the disruption of cell cycle progression.
Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |
---|---|---|---|
9-Phenylcarbazole | HeLa | 15 | Apoptosis induction |
This compound | MCF7 | 12 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial potential of carbazole derivatives has also been investigated. Research indicates that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria.
Findings:
A study published in the Journal of Medicinal Chemistry highlighted that carbazole-based compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Table: Antimicrobial Activity
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
9H-Carbazole Derivative A | S. aureus | 18 |
This compound | E. coli | 15 |
Mechanistic Insights
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells leading to apoptosis.
- Inhibition of Key Enzymes: Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism.
- DNA Interaction: Some studies suggest that carbazole derivatives can intercalate into DNA strands disrupting replication processes.
Properties
IUPAC Name |
9-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BNO2/c1-23(2)24(3,4)28-25(27-23)17-14-15-20-19-12-8-9-13-21(19)26(22(20)16-17)18-10-6-5-7-11-18/h5-16H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXIRZBTTICLCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4N3C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246669-45-3 | |
Record name | 9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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